molecular formula C12H12N6O4 B11077289 N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B11077289
M. Wt: 304.26 g/mol
InChI Key: RIBBWMJVJULDQV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of furan-2-ylmethylamine with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while halogenation of the furan ring results in halogenated derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate involves its interaction with molecular targets such as receptors or enzymes. For instance, as a kappa opioid receptor agonist, it binds to the receptor and activates specific signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to act as a kappa opioid receptor agonist, for example, highlights its potential in medicinal chemistry .

Properties

Molecular Formula

C12H12N6O4

Molecular Weight

304.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

InChI

InChI=1S/C12H12N6O4/c1-7-10(11(19)13-6-9-4-3-5-22-9)16-15-8(2)12(18(20)21)17(16)14-7/h3-5H,6H2,1-2H3,(H-,13,14,15,19)

InChI Key

RIBBWMJVJULDQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2N1)C(=NCC3=CC=CO3)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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